molecular formula C19H18FNO2 B5402928 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile

2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile

Cat. No. B5402928
M. Wt: 311.3 g/mol
InChI Key: DDRFBHCJBDAOIO-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile, also known as FIPAN, is a chemical compound that belongs to the class of acrylonitrile derivatives. FIPAN has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile can inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is its potent anti-cancer and anti-viral properties. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to have low toxicity in animal studies. However, one limitation of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. One area of research could be to further investigate the mechanism of action of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. Another area of research could be to develop more efficient synthesis methods for 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. Additionally, 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile could be tested against other types of cancer and viral infections to determine its full potential as a therapeutic agent. Finally, the development of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile analogs could lead to the discovery of new drugs with even greater potency and selectivity.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde with 2-isopropoxy-3-methoxybenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has also been tested against the influenza virus and has shown potent anti-viral activity.

properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-13(2)23-19-15(7-5-9-18(19)22-3)10-16(12-21)14-6-4-8-17(20)11-14/h4-11,13H,1-3H3/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRFBHCJBDAOIO-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC=C1OC)/C=C(/C#N)\C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile

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